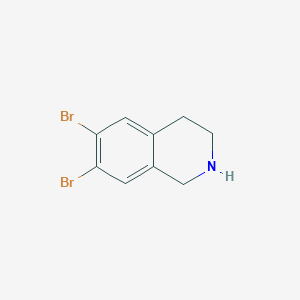

6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1989671-73-9 . It has a molecular weight of 290.99 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 6,7-dibromo-1,2,3,4-tetrahydroisoquinoline . The InChI code is 1S/C9H9Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It is insoluble in water .Applications De Recherche Scientifique

Solar Cell Components

4,7-Dibromo-substituted compounds, which are structurally similar to 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline, have been used as building blocks in solar cell components . These compounds are important in dye-sensitized solar cells due to their low cost, easy fabrication, and high solar-to-electricity conversion efficiency .

Organic Dyes

The dibromo derivatives of these compounds have been used in the synthesis of organic dyes . These dyes are intensively investigated in third-generation solar cells .

Synthesis of Functional Organic Materials

Electron-deficient π-conjugated building blocks, such as 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine, have been widely applied for the preparation of functional organic dyes and electronic materials . These materials have various applications, including dye-sensitized solar cells (DSSCs), bulk heterojunction solar cells (BHJ), n-type organic field-effect transistors, near infrared absorption and emissions materials, electrochromic materials, and more .

Pharmaceutical Intermediate

7-Bromo-1,2,3,4-tetrahydroisoquinoline, a compound similar to 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline, is used as a pharmaceutical intermediate . It’s plausible that 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline could have similar applications.

Synthesis of Polymers

4,7-Dibromo-2,1,3-benzothiadiazole, a compound structurally similar to 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline, is used as an intermediate for the synthesis of polymers like poly [N-9′-heptadecanyl-2,7-carbazole-alt-5,5- (4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) and poly [2,1,3-benzothiadiazole-4,7-diyl [4,4-bis (2-ethylhexyl)-4H-cyclopenta [2,1-b:3,4-b′]dithiophene-2,6-diyl]] (PCPDTBT) .

Synthesis of Aryl-substituted Derivatives

6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline could potentially be used in the synthesis of aryl-substituted derivatives of conformationally constrained phenylalanine analogues .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets in a way that results in a range of biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific substitutions on the THIQ scaffold .

Biochemical Pathways

Thiqs are known to originate as a consequence of reactions, known as pictet-spengler condensations, between biogenic amines and electrophilic carbonyl compounds . This suggests that they may interact with and potentially affect pathways involving these compounds.

Pharmacokinetics

The biological actions of thiqs appear critically dependent on their metabolism . This suggests that the compound’s ADME properties could significantly impact its bioavailability and overall biological activity.

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound could have a range of potential effects at the molecular and cellular level.

Action Environment

It’s known that thiqs are insoluble in water , which could potentially influence their action and stability in aqueous environments.

Propriétés

IUPAC Name |

6,7-dibromo-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDWQUYJNXAGSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2899043.png)

![4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2899051.png)

![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2899057.png)

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2899061.png)

![(Z)-ethyl 2-(6-isopropyl-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899063.png)

![2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899064.png)